{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride
Overview
Description
{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and amine groups. Common synthetic methods include:
Cyclization Reactions: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Thiophene Introduction: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling.
Amine Functionalization: The amine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Various substituted amine derivatives
Scientific Research Applications
Chemistry
In chemistry, {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its heterocyclic structure makes it a versatile component in material science applications.
Mechanism of Action
The mechanism of action of {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings may play a role in binding to molecular targets, while the amine group could participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-thienyl)-1,2,4-triazoles
- 5-(2-thienyl)-1,3,4-oxadiazoles
- Thiazolidines
Uniqueness
What sets {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride apart from similar compounds is its unique combination of a thiophene ring, an oxadiazole ring, and an amine group. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.ClH/c9-5-7-10-8(12-11-7)4-6-2-1-3-13-6;/h1-3H,4-5,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFKRPFLPCCLQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NC(=NO2)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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